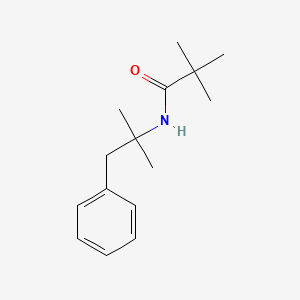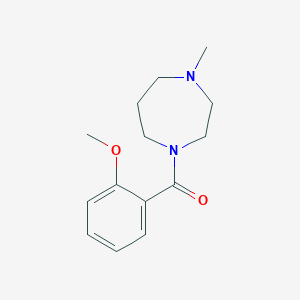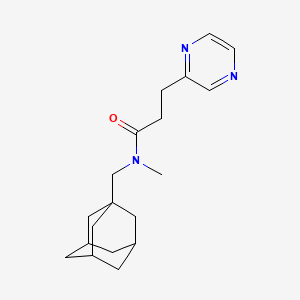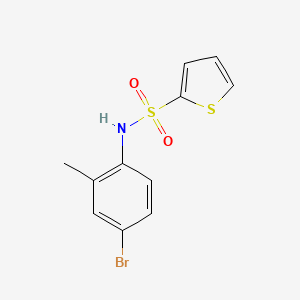![molecular formula C15H18FN5O2 B5432924 2-(4-fluorophenyl)-4-[4-(1H-tetrazol-1-yl)butanoyl]morpholine](/img/structure/B5432924.png)
2-(4-fluorophenyl)-4-[4-(1H-tetrazol-1-yl)butanoyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenyl)-4-[4-(1H-tetrazol-1-yl)butanoyl]morpholine is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also known as FUBMOR, and it is a morpholine-based synthetic cannabinoid.
Mecanismo De Acción
FUBMOR acts as a potent agonist of the CB1 receptor, which leads to the activation of various downstream signaling pathways. This activation results in the modulation of various physiological processes, including pain perception, appetite regulation, and memory formation.
Biochemical and Physiological Effects:
FUBMOR has been shown to have various biochemical and physiological effects, including analgesic, anxiolytic, and anti-inflammatory properties. It has also been shown to have potential applications in the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FUBMOR has various advantages for lab experiments, including its high potency and selectivity for the CB1 receptor. However, it also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are various future directions for the study of FUBMOR, including its potential applications in the development of novel therapeutics for various neurological disorders. Further studies are also needed to determine its safety and efficacy, as well as its potential for abuse and addiction. Additionally, the development of new synthesis methods for FUBMOR may lead to the production of more potent and selective compounds.
Métodos De Síntesis
The synthesis of FUBMOR involves the reaction of 4-fluorophenylacetic acid with 1H-tetrazole-1-acetic acid in the presence of thionyl chloride. The resulting product is then reacted with morpholine and butyryl chloride to yield the final product. This synthesis method has been optimized to produce high yields of FUBMOR.
Aplicaciones Científicas De Investigación
FUBMOR has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. It has been shown to have high affinity and selectivity for the cannabinoid receptor CB1, which is involved in various physiological processes such as pain modulation, appetite regulation, and memory formation.
Propiedades
IUPAC Name |
1-[2-(4-fluorophenyl)morpholin-4-yl]-4-(tetrazol-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN5O2/c16-13-5-3-12(4-6-13)14-10-20(8-9-23-14)15(22)2-1-7-21-11-17-18-19-21/h3-6,11,14H,1-2,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOKOHRJXHHJEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCCN2C=NN=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-furoyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5432844.png)
![N-[(1-butyl-4-piperidinyl)methyl]-3-(3-pyrrolidinyl)benzamide dihydrochloride](/img/structure/B5432856.png)
![1'-(4-chlorobenzoyl)spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5432859.png)

![2-[(3-methylbenzoyl)amino]-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5432896.png)
![5-(1,3-benzodioxol-5-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5432902.png)
![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(3-cyano-2-thienyl)acetamide](/img/structure/B5432910.png)



![2-[(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]ethanol](/img/structure/B5432942.png)
![2-(3-methyl-4-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1H-pyrazol-1-yl)ethanol](/img/structure/B5432951.png)
![(1,3-dimethylbutyl)({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)amine](/img/structure/B5432959.png)
![1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5432961.png)